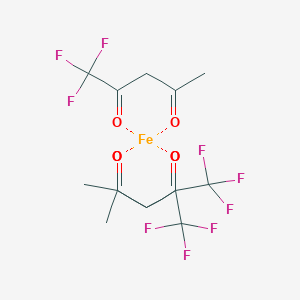
Iron;1,1,1-trifluoro-4-hydroxypent-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron;1,1,1-trifluoro-4-hydroxypent-3-en-2-one is a coordination complex of iron with a trifluoroacetylacetone ligand. This compound has garnered significant attention in scientific research due to its potential therapeutic and industrial applications.
准备方法
The preparation of Iron;1,1,1-trifluoro-4-hydroxypent-3-en-2-one involves the reaction of iron salts with 1,1,1-trifluoro-4-hydroxypent-3-en-2-one under controlled conditions. The synthetic route typically includes the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反应分析
Iron;1,1,1-trifluoro-4-hydroxypent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of iron oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced iron complexes.
Substitution: The compound can undergo substitution reactions where the trifluoroacetylacetone ligand is replaced by other ligands, such as phosphines or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates . The major products formed from these reactions depend on the specific reagents and conditions used but often include modified iron complexes and organic by-products .
科学研究应用
Iron;1,1,1-trifluoro-4-hydroxypent-3-en-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling and polymerization reactions.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an anticancer agent.
Industry: The compound is used in the production of advanced materials, such as coatings and films, due to its unique chemical properties.
作用机制
The mechanism of action of Iron;1,1,1-trifluoro-4-hydroxypent-3-en-2-one involves its ability to form coordination complexes with various molecular targets. The trifluoroacetylacetone ligand facilitates the binding of the iron center to target molecules, leading to the modulation of biochemical pathways. The compound’s effects are mediated through interactions with enzymes, receptors, and other cellular components, influencing processes such as cell signaling, metabolism, and gene expression.
相似化合物的比较
Iron;1,1,1-trifluoro-4-hydroxypent-3-en-2-one can be compared with other similar compounds, such as:
1,1,1-trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one: This compound has a phenyl group instead of a pentyl group, leading to different chemical and physical properties.
2,2,6,6-tetramethyl-3-hydroxy-hept-3-en-5-one: This compound has a different ligand structure, affecting its reactivity and applications.
2,2,6,6-tetramethyl-3-methylamino-hept-3-en-5-one: The presence of a methylamino group in this compound results in distinct chemical behavior compared to this compound.
The uniqueness of this compound lies in its trifluoroacetylacetone ligand, which imparts specific chemical properties and reactivity, making it suitable for a wide range of applications.
属性
CAS 编号 |
14526-22-8 |
|---|---|
分子式 |
C5H4F3FeO2+2 |
分子量 |
208.92 g/mol |
IUPAC 名称 |
iron(3+);1,1,1-trifluoro-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/C5H5F3O2.Fe/c1-3(9)2-4(10)5(6,7)8;/h2,10H,1H3;/q;+3/p-1 |
InChI 键 |
UDAOXISMUTYSIP-UHFFFAOYSA-M |
SMILES |
CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Fe] |
手性 SMILES |
CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.[Fe+3] |
规范 SMILES |
CC(=O)C=C(C(F)(F)F)[O-].[Fe+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















